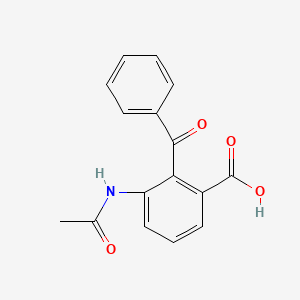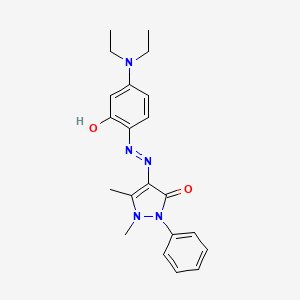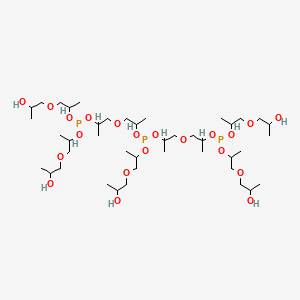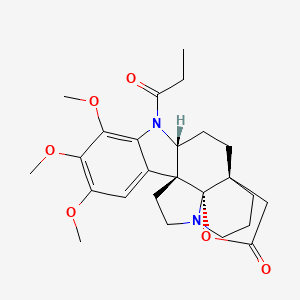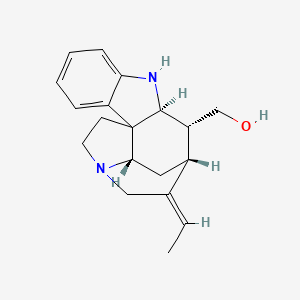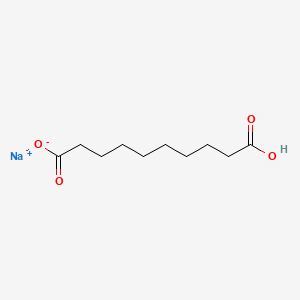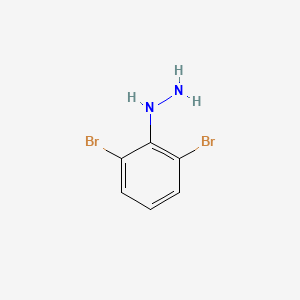
(2,6-Dibromphenyl)hydrazin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(2,6-Dibromophenyl)hydrazine” is an organic compound with the molecular formula C6H6Br2N2 . It is not intended for human or veterinary use and is typically used for research purposes.
Molecular Structure Analysis
The molecular structure of “(2,6-Dibromophenyl)hydrazine” consists of a phenyl ring (a six-membered carbon ring) with two bromine atoms and a hydrazine group attached . The exact positions of these attachments could vary, leading to different isomers.
Chemical Reactions Analysis
Hydrazine derivatives, including “(2,6-Dibromophenyl)hydrazine”, can undergo various chemical reactions. For instance, they can form Schiff bases through condensation with 2,4-dinitrophenylhydrazine . They can also participate in the Wolff-Kishner reduction, a reaction that converts carbonyl groups to methylene groups .
Wissenschaftliche Forschungsanwendungen
Azoliganden und Farbstoffanwendungen
Azofarbstoffe, einschließlich derer, die von Hydrazin abgeleitet sind, sind Schiff-Base-Liganden mit einer ausgeprägten Chromophorgruppe (N=N). Diese Liganden finden Anwendungen in verschiedenen Bereichen, einschließlich Farbstoffen und biologischen Systemen. Während spezifische Studien zu (2,6-Dibromphenyl)hydrazin begrenzt sind, könnten seine Azo-Derivate aufgrund ihrer chromophoren Eigenschaften als Farbstoffe eingesetzt werden .
Safety and Hazards
Wirkmechanismus
Hydrazines
are a class of organic compounds that contain a nitrogen-nitrogen single bond . They can react with carbonyl compounds such as aldehydes and ketones to form hydrazones . This reaction is a key step in the Wolff-Kishner reduction, a method used in organic chemistry to convert carbonyl functionalities into methylene groups .
Mode of Action
In the reaction with carbonyl compounds, the nitrogen atom in the hydrazine acts as a nucleophile, attacking the electrophilic carbon atom in the carbonyl group. This results in the formation of a hydrazone .
Biochemical Pathways
The reaction of hydrazines with carbonyl compounds can be part of various synthetic pathways in organic chemistry .
Result of Action
The reaction of hydrazines with carbonyl compounds results in the formation of hydrazones . These compounds can have various properties and uses, depending on their specific structure.
Action Environment
The reactivity of hydrazines can be influenced by various factors, including the presence of other functional groups in the molecule, the solvent used, temperature, and pH .
Eigenschaften
IUPAC Name |
(2,6-dibromophenyl)hydrazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6Br2N2/c7-4-2-1-3-5(8)6(4)10-9/h1-3,10H,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFSHOKSZAZXWGZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)NN)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Br2N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901308448 |
Source


|
| Record name | (2,6-Dibromophenyl)hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901308448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.93 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
14763-29-2 |
Source


|
| Record name | (2,6-Dibromophenyl)hydrazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14763-29-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2,6-Dibromophenyl)hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901308448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

